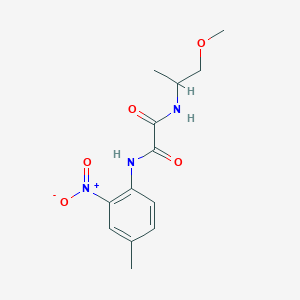

N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as MNPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the metabolism of endocannabinoids. MNPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Aplicaciones Científicas De Investigación

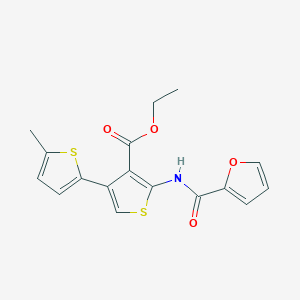

Synthesis and Polymerization

A novel approach to the synthesis of di- and mono-oxalamides has been developed through an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, highlighting a method that is both operationally simple and high yielding. This synthesis route opens new avenues for creating anthranilic acid derivatives and oxalamides, showcasing the potential for N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide in the development of novel compounds (Mamedov et al., 2016).

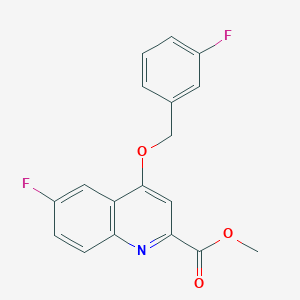

Photopolymerization Initiators

In the realm of photopolymerization, new alkoxyamines bearing chromophore groups linked to the aminoxyl function demonstrate significant potential as photoiniferters. These compounds decompose under UV irradiation to generate radicals, offering a new strategy for initiating nitroxide-mediated photopolymerization (NMP) processes. Such advancements indicate the role of N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide derivatives in improving the efficiency and control of polymerization reactions (Guillaneuf et al., 2010).

Environmental Chemistry and Toxicology

The oxidative DNA and RNA damage induced by 2-nitropropane (2-NP) in Sprague-Dawley rats provides insights into the carcinogenicity of nitro compounds. This research underscores the importance of understanding the biological impacts of nitro compounds, including those related to N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide, and their potential environmental and health risks (Fiala et al., 1989).

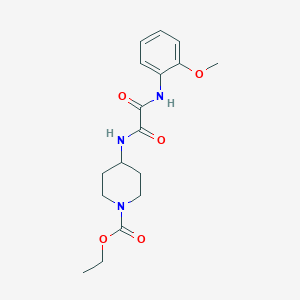

Photoassisted Fenton Reaction

The photoassisted Fenton reaction demonstrates a method for the complete oxidation of organic pollutants in water, including compounds structurally related to N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide. This research highlights the potential for advanced oxidation processes in the remediation of contaminated water sources, emphasizing the importance of chemical structure in determining the efficiency of such reactions (Pignatello & Sun, 1995).

Propiedades

IUPAC Name |

N'-(1-methoxypropan-2-yl)-N-(4-methyl-2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-8-4-5-10(11(6-8)16(19)20)15-13(18)12(17)14-9(2)7-21-3/h4-6,9H,7H2,1-3H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRCQZFPSQSLFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NC(C)COC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2554660.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)

![2-(2-Chloropropanoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)

![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)

![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2554671.png)

![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2554676.png)